molecular formula C9H18ClNO B2409457 1-Amino-2-cyclohex-3-en-1-ylpropan-2-ol;hydrochloride CAS No. 2375262-28-3

1-Amino-2-cyclohex-3-en-1-ylpropan-2-ol;hydrochloride

Cat. No.: B2409457
CAS No.: 2375262-28-3
M. Wt: 191.7
InChI Key: GAOKWGONGRXBJN-UHFFFAOYSA-N
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Description

1-Amino-2-cyclohex-3-en-1-ylpropan-2-ol;hydrochloride is a chemical compound with the molecular formula C9H17NO·HCl. It is an amino alcohol, characterized by the presence of both an amino group and a hydroxyl group attached to a cyclohexene ring. This compound is often used in various scientific research applications due to its unique chemical properties .

Preparation Methods

The synthesis of 1-Amino-2-cyclohex-3-en-1-ylpropan-2-ol;hydrochloride typically involves the reaction of cyclohexene with an appropriate amine and alcohol under controlled conditionsThe hydrochloride salt is then formed by reacting the free base with hydrochloric acid .

Industrial production methods often involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. These methods may include the use of catalysts and specific reaction conditions to ensure efficient production .

Chemical Reactions Analysis

1-Amino-2-cyclohex-3-en-1-ylpropan-2-ol;hydrochloride undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various halogenating agents for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1-Amino-2-cyclohex-3-en-1-ylpropan-2-ol;hydrochloride is utilized in several scientific research fields:

Mechanism of Action

The mechanism of action of 1-Amino-2-cyclohex-3-en-1-ylpropan-2-ol;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and hydroxyl groups play a crucial role in these interactions, facilitating binding and subsequent biochemical reactions. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

1-Amino-2-cyclohex-3-en-1-ylpropan-2-ol;hydrochloride can be compared with other amino alcohols, such as 1-Aminopropan-2-ol. While both compounds share similar functional groups, the presence of the cyclohexene ring in this compound imparts unique chemical properties and reactivity.

Similar compounds include:

  • 1-Aminopropan-2-ol
  • 2-Amino-1-butanol
  • 3-Amino-2-pentanol

These compounds share the amino alcohol structure but differ in their specific chemical configurations and properties .

Properties

IUPAC Name

1-amino-2-cyclohex-3-en-1-ylpropan-2-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO.ClH/c1-9(11,7-10)8-5-3-2-4-6-8;/h2-3,8,11H,4-7,10H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAOKWGONGRXBJN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN)(C1CCC=CC1)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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